![molecular formula C18H24N2O B223891 N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B223891.png)
N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a methylamino propylamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine typically involves a multi-step process. One common method starts with the benzyloxybenzaldehyde, which undergoes a reductive amination with 3-(methylamino)propylamine. The reaction conditions often include the use of reducing agents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[4-(Methoxy)phenyl]methyl}[3-(methylamino)propyl]amine
- {[4-(Ethoxy)phenyl]methyl}[3-(methylamino)propyl]amine
Uniqueness
N-methyl-N'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine is unique due to the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This structural feature may confer distinct properties compared to its analogs, such as altered binding affinity or metabolic stability.
Eigenschaften
Molekularformel |
C18H24N2O |
---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
N-methyl-N//'-[(4-phenylmethoxyphenyl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C18H24N2O/c1-19-12-5-13-20-14-16-8-10-18(11-9-16)21-15-17-6-3-2-4-7-17/h2-4,6-11,19-20H,5,12-15H2,1H3 |
InChI-Schlüssel |
GBQORNGICCDZBP-UHFFFAOYSA-N |
SMILES |
CNCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Kanonische SMILES |
CNCCCNCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.